

H-Gly-Ala-Phe-OH basic properties and structure

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Compound of Interest

Compound Name: *H-Gly-ala-phe-OH*

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An In-depth Technical Guide to **H-Gly-Ala-Phe-OH**: Physicochemical Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of the tripeptide **H-Gly-Ala-Phe-OH**, a compound of significant interest in biochemical research and pharmaceutical development. The document delves into the fundamental physicochemical properties of the peptide, including its structure, isoelectric point, solubility, and stability. Detailed, field-proven protocols for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), subsequent purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and characterization using mass spectrometry are presented. The guide explains the causality behind methodological choices, ensuring that each protocol is a self-validating system. Finally, it explores the current and potential applications of **H-Gly-Ala-Phe-OH** as a crucial building block in peptide synthesis, its role in drug formulation, and its utility in biochemical assays. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth, practical understanding of this versatile tripeptide.

Introduction to H-Gly-Ala-Phe-OH

H-Gly-Ala-Phe-OH, also known as Glycyl-L-alanyl-L-phenylalanine, is a tripeptide composed of the amino acids glycine, alanine, and phenylalanine.[1][2] Its structure, featuring a flexible glycine residue, a small and neutral alanine, and a bulky, aromatic phenylalanine, makes it a valuable model peptide and a versatile building block in synthetic chemistry.[3][4] In the context

of drug discovery, peptides like **H-Gly-Ala-Phe-OH** are instrumental as fragments for building larger, more complex therapeutic peptides or as standalone agents in specific applications.[5] Understanding its core properties is paramount for its effective use in the laboratory and in the development of new therapeutics. This guide serves as a senior-level resource, combining theoretical knowledge with practical, application-oriented protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **H-Gly-Ala-Phe-OH** is critical for its handling, experimental design, and application.

Chemical Structure and Core Attributes

The peptide's sequence is Glycine-Alanine-Phenylalanine, with an N-terminal glycine and a C-terminal phenylalanine. The presence of the phenyl group from phenylalanine imparts significant hydrophobicity to the molecule.

Property	Value	Source
IUPAC Name	(2S)-2-[[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-phenylpropanoic acid	[1]
Molecular Formula	C ₁₄ H ₁₉ N ₃ O ₄	[1][4][6]
Molecular Weight	293.32 g/mol	[1][2][4]
Canonical SMILES	CC(=O)O">C@@HNC(=O)CN	[1]
Appearance	White powder	[3][4]

Acidity, Basicity, and Isoelectric Point (pI)

H-Gly-Ala-Phe-OH is an amphoteric molecule, containing a primary amine at the N-terminus (from Glycine) and a carboxylic acid at the C-terminus (from Phenylalanine). The side chains of glycine, alanine, and phenylalanine are non-ionizable. The overall charge of the peptide is therefore dependent on the pH of the solution.

The isoelectric point (pI) is the pH at which the peptide carries no net electrical charge. For peptides with non-ionizable side chains, the pI can be estimated by averaging the pKa values of the N-terminal amino group and the C-terminal carboxyl group.[7]

- The pKa of the C-terminal carboxyl group (pKa₁) in a peptide is typically around 3.5.
- The pKa of the N-terminal amino group (pKa₂) in a peptide is typically around 8.0.

Estimated Isoelectric Point (pI): $pI \approx (pKa_1 + pKa_2) / 2 = (3.5 + 8.0) / 2 = 5.75$

This pI value indicates that **H-Gly-Ala-Phe-OH** is slightly acidic. At a pH below its pI, it will carry a net positive charge, and at a pH above its pI, it will carry a net negative charge. This property is fundamental to designing purification and analytical strategies, such as ion-exchange chromatography and electrophoresis.

Solubility

The solubility of peptides is dictated by their amino acid composition.[8] The presence of the hydrophobic phenylalanine residue in **H-Gly-Ala-Phe-OH** suggests that its solubility in aqueous solutions may be limited, a common challenge with aromatic peptides.[9][10]

Experimental Protocol for Solubility Testing:

- Rationale: A systematic, stepwise approach prevents the loss of valuable material in an inappropriate solvent. Starting with the most benign solvent (water) and progressing to organic solvents is a standard best practice.[11]
- Methodology:
 - Initial Test: Begin by attempting to dissolve a small amount of the lyophilized peptide in deionized water. Vortex thoroughly.
 - Acidification/Basification: If the peptide is insoluble in water, its charge can be manipulated to improve solubility. Since the peptide is slightly acidic (pI ≈ 5.75), adding a small amount of a basic solution like 10% ammonium bicarbonate or dilute ammonium hydroxide (NH₄OH) can impart a net negative charge and promote dissolution.[10]

- Organic Solvents: If the peptide remains insoluble, it is likely due to its hydrophobicity. Attempt to dissolve it in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[10]
- Aqueous Dilution: Once the peptide is dissolved in the organic solvent, slowly add the desired aqueous buffer to the peptide solution dropwise while vortexing to prevent precipitation.[11]

Stability and Storage

Peptides are susceptible to chemical degradation, primarily through hydrolysis of the amide bonds. Stability is dependent on pH and temperature.

- Storage: For long-term stability, **H-Gly-Ala-Phe-OH** should be stored as a lyophilized powder at -20°C or below.[4]
- Solution Stability: Peptide solutions are far less stable than lyophilized powders. It is recommended to prepare solutions fresh for each experiment. If storage in solution is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Avoid extreme pH conditions, as this can accelerate hydrolysis.

Synthesis and Purification

The synthesis of **H-Gly-Ala-Phe-OH** is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[12]

Fmoc Solid-Phase Peptide Synthesis (SPPS)

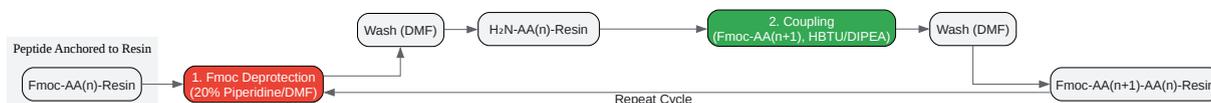
- Principle of Causality: SPPS leverages a solid support (resin) to simplify the purification process; excess reagents and byproducts are simply washed away after each step. The use of the temporary Fmoc protecting group for the N-terminus, which is base-labile, and acid-labile permanent protecting groups for side chains (not required for Gly, Ala, Phe) allows for orthogonal deprotection schemes.

Detailed Protocol:

- Resin Preparation: Start with a pre-loaded Fmoc-Phe-Wang resin. The Wang resin is chosen because its linker is sensitive to strong acid (like Trifluoroacetic acid, TFA), which will cleave the final peptide to yield a C-terminal carboxylic acid.
- Fmoc Deprotection (Cycle 1):
 - Swell the resin in DMF.
 - Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from Phenylalanine.
 - Wash the resin extensively with DMF to remove piperidine and the cleaved Fmoc adduct.
- Amino Acid Coupling (Cycle 1 - Alanine):
 - Activate the next amino acid, Fmoc-Ala-OH, by mixing it with a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA) in DMF.
 - Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours.
 - Wash the resin with DMF to remove excess reagents.
- Repeat Synthesis Cycle (Cycle 2 - Glycine):
 - Repeat the Fmoc deprotection step to expose the N-terminus of Alanine.
 - Repeat the coupling step using Fmoc-Gly-OH.
- Final Deprotection: Perform a final Fmoc deprotection on the N-terminal Glycine.
- Cleavage and Global Deprotection:
 - Wash the resin with Dichloromethane (DCM) and dry it.
 - Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS and water act as scavengers to prevent side reactions with reactive species generated during cleavage.

- After 2-3 hours, precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.

SPPS Workflow Diagram:



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Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Purification by RP-HPLC

- Principle of Causality: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase. By gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase, molecules are eluted in order of increasing hydrophobicity. The desired peptide will elute at a characteristic retention time, separated from synthesis byproducts.

Detailed Protocol:

- Sample Preparation: Dissolve the crude peptide pellet in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
- Column and Solvents: Use a preparative C18 column. The mobile phases are typically:
 - Solvent A: 0.1% TFA in Water
 - Solvent B: 0.1% TFA in Acetonitrile
- Gradient Elution: Inject the sample and run a linear gradient, for example, from 5% Solvent B to 65% Solvent B over 30 minutes.

- **Fraction Collection:** Monitor the column eluent with a UV detector at 220 nm (for the peptide backbone) and 254 nm (for the phenylalanine aromatic ring). Collect fractions corresponding to the major peak.
- **Analysis and Pooling:** Analyze the purity of each collected fraction using analytical RP-HPLC. Pool the fractions that contain the pure product.
- **Lyophilization:** Freeze the pooled fractions and lyophilize to obtain the final pure peptide as a white, fluffy powder.

Analytical Characterization

To ensure the identity and purity of the synthesized **H-Gly-Ala-Phe-OH**, a combination of analytical RP-HPLC and mass spectrometry is required.

Purity Assessment by Analytical RP-HPLC

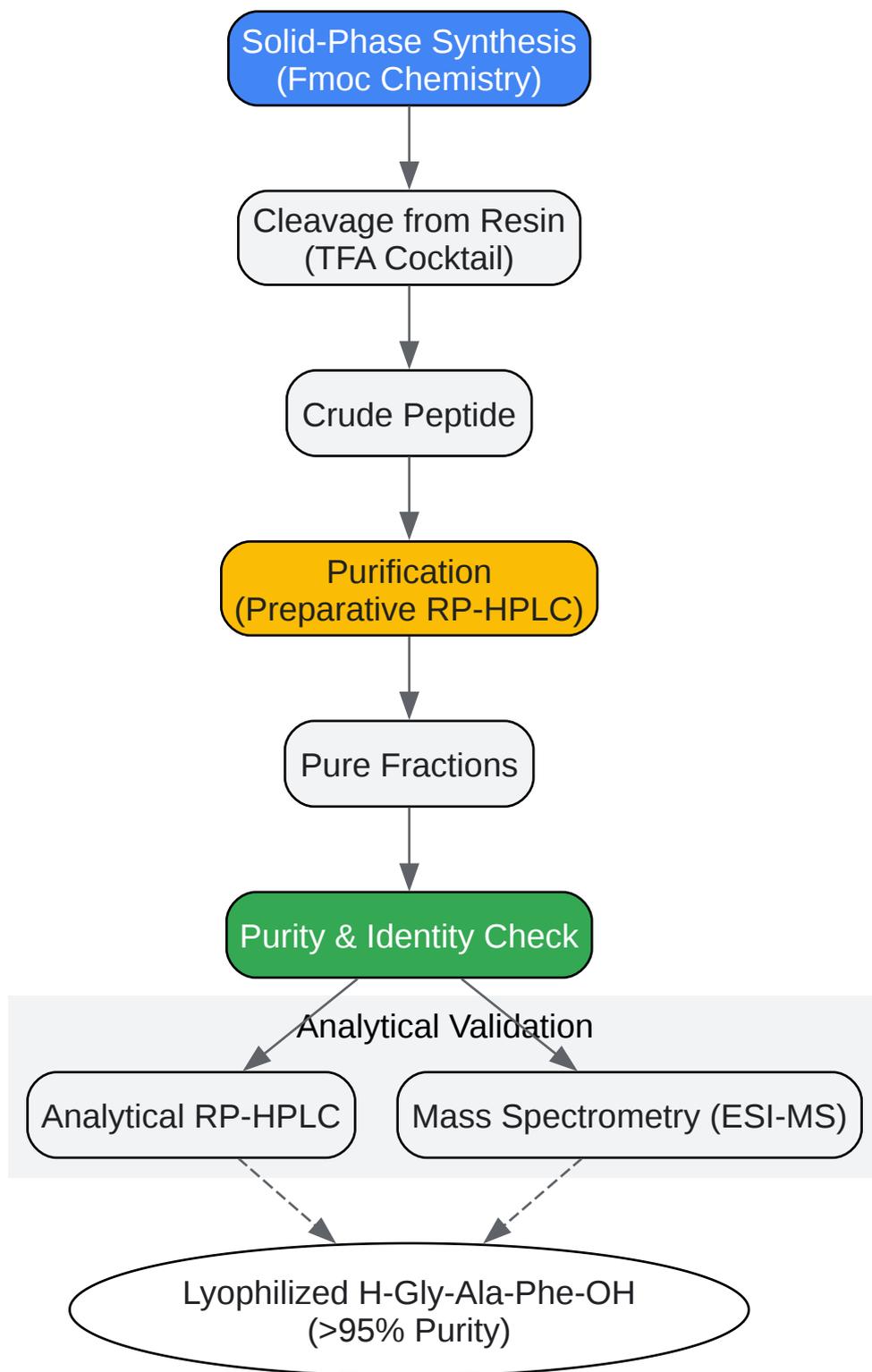
- **Methodology:** The protocol is similar to preparative HPLC but performed on an analytical scale with a smaller column and lower flow rates. A fast gradient (e.g., 5% to 95% Solvent B over 15 minutes) is typically used.
- **Validation:** A highly pure sample will appear as a single, sharp peak in the chromatogram. Purity is calculated by integrating the area of the desired peptide peak and dividing it by the total area of all peaks detected. A purity of $\geq 95\%$ is generally required for most research applications.

Identity Confirmation by Mass Spectrometry

- **Principle of Causality:** Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. This provides an exact molecular weight, which is a definitive confirmation of the peptide's identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for peptides.
- **Methodology:**
 - Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

- Infuse the sample into an ESI-MS instrument.
- Acquire the spectrum in positive ion mode.
- Validation: The primary ion expected is the protonated molecule $[M+H]^+$.
 - Calculated Monoisotopic Mass of $C_{14}H_{19}N_3O_4$: 293.14 Da
 - Expected m/z for $[M+H]^+$: 294.15

Overall Synthesis and Characterization Workflow:



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Caption: From synthesis to a fully characterized final product.

Applications in Research and Drug Development

H-Gly-Ala-Phe-OH is more than a simple tripeptide; it is a key tool in various scientific domains.

- **Peptide Synthesis Building Block:** Its primary role is as a fragment in the synthesis of more complex peptides and peptidomimetics. Researchers incorporate it into larger sequences to study structure-activity relationships (SAR) or to build novel therapeutic agents.[\[3\]](#)[\[4\]](#)
- **Biochemical Research:** The peptide is used in studies of protein structure, enzyme activity, and protein folding.[\[4\]](#) For example, it can be used as a substrate or inhibitor in enzyme assays to probe the specificity of proteases. The dipeptide motif Gly-Phe, a component of this tripeptide, is a known structural element used in designing enzyme inhibitors.[\[13\]](#)[\[14\]](#)
- **Drug Formulation and Delivery:** The stability and biocompatibility of small peptides make them candidates for use in drug formulations to potentially enhance the bioavailability and therapeutic efficacy of other active pharmaceutical ingredients (APIs).[\[4\]](#)
- **Cosmetic and Food Industries:** **H-Gly-Ala-Phe-OH** is also utilized in cosmetic formulations for its potential skin health benefits and in the food industry as a flavor enhancer or nutritional supplement.[\[3\]](#)[\[4\]](#)

Conclusion

H-Gly-Ala-Phe-OH is a tripeptide with well-defined physicochemical properties that make it a valuable reagent in chemical and biological sciences. Its slightly acidic nature, moderate hydrophobicity, and amenability to standard synthesis and purification protocols allow for its reliable production and application. For researchers and drug developers, a firm grasp of its basic properties, combined with robust protocols for its synthesis and characterization, is essential for leveraging its full potential in the creation of novel diagnostics, therapeutics, and other advanced biochemical tools.

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